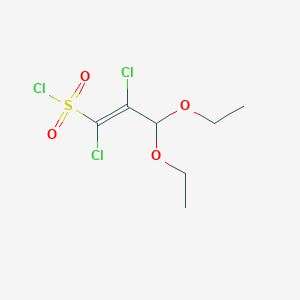

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

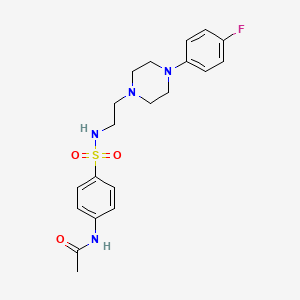

“(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride” is an organochlorine compound. Organochlorine compounds are organic compounds containing at least one covalently bonded atom of chlorine . They have a wide structural variety and divergent chemical properties, leading to a broad range of names, applications, and properties .

Scientific Research Applications

Synthesis and Chemical Properties

Cross-Coupling Reactions

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride has been used in cross-coupling reactions. For instance, E-1-tributylstannyl-3,3-diethoxy-prop-1-ene reacts with acyl chlorides, yielding 1,4-ketoacetals and E-β-diethoxymethylvinylsulphone. This highlights its role in facilitating the formation of valuable chemical compounds (Parrain et al., 1993).

Synthesis of 3,5-Disubstituted 1,3-Oxazolidin-2-ones

Polymer-supported sulfonyl chloride is utilized in the solid-phase synthesis of 1,3-oxazolidin-2-ones, important in developing antibacterial agents. This method involves attaching 1,2-diols to a solid support, then reacting them with sulfonyl isocyanate and cyclo-elimination (Holte et al., 1998).

Sulfur–Chlorine Bond Dissociation Studies

Investigations into the sulfur-chlorine bond dissociation in methane- and benzene-sulfonyl chlorides provide valuable insights into the chemical properties and reactivity of sulfonyl chlorides (Chatgilialoglu et al., 1994).

Medical and Pharmaceutical Applications

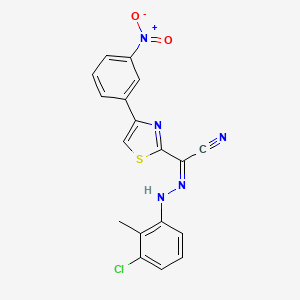

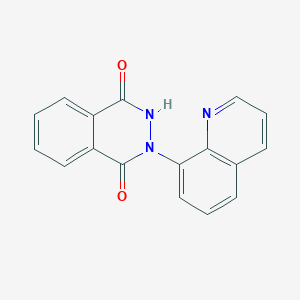

- Anticancer Activity: Synthesis of sulfonyl esters from sulfonyl chlorides and phenolic chalcone analogues has shown promising in vitro anticancer activities. These compounds exhibit selective cytotoxicity towards cancer cells, indicating potential therapeutic applications (Muškinja et al., 2019).

Advanced Material Synthesis

Fused Polycyclic Sultones

The controlled preparation of fused δ-sultone derivatives from hydroxyallenynes using sulfonyl chloride showcases the role of this compound in the synthesis of advanced materials. This method allows for the creation of functionalized enynes and novel polycycles, highlighting its versatility in material science (Alcaide et al., 2016).

Multisulfonyl Chlorides Synthesis

The synthesis of functional aromatic multisulfonyl chlorides, including various complex organic molecules, is an important application in the field of organic chemistry. These compounds serve as starting points for the preparation of dendritic and other complex organic molecules (Percec et al., 2001).

properties

IUPAC Name |

(E)-1,2-dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Cl3O4S/c1-3-13-7(14-4-2)5(8)6(9)15(10,11)12/h7H,3-4H2,1-2H3/b6-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSLDIDPPXSGUAZ-WAYWQWQTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=C(S(=O)(=O)Cl)Cl)Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(/C(=C(/S(=O)(=O)Cl)\Cl)/Cl)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,2-Dichloro-3,3-diethoxyprop-1-ene-1-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2492582.png)

![2-[(2,5-Dimethylphenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492587.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2492592.png)

![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)

![N-(3,4-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2492598.png)

![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2492601.png)